

Application Notes and Protocols for JNJ-26993135 in a Murine Colitis Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-26993135

Cat. No.: B1673010

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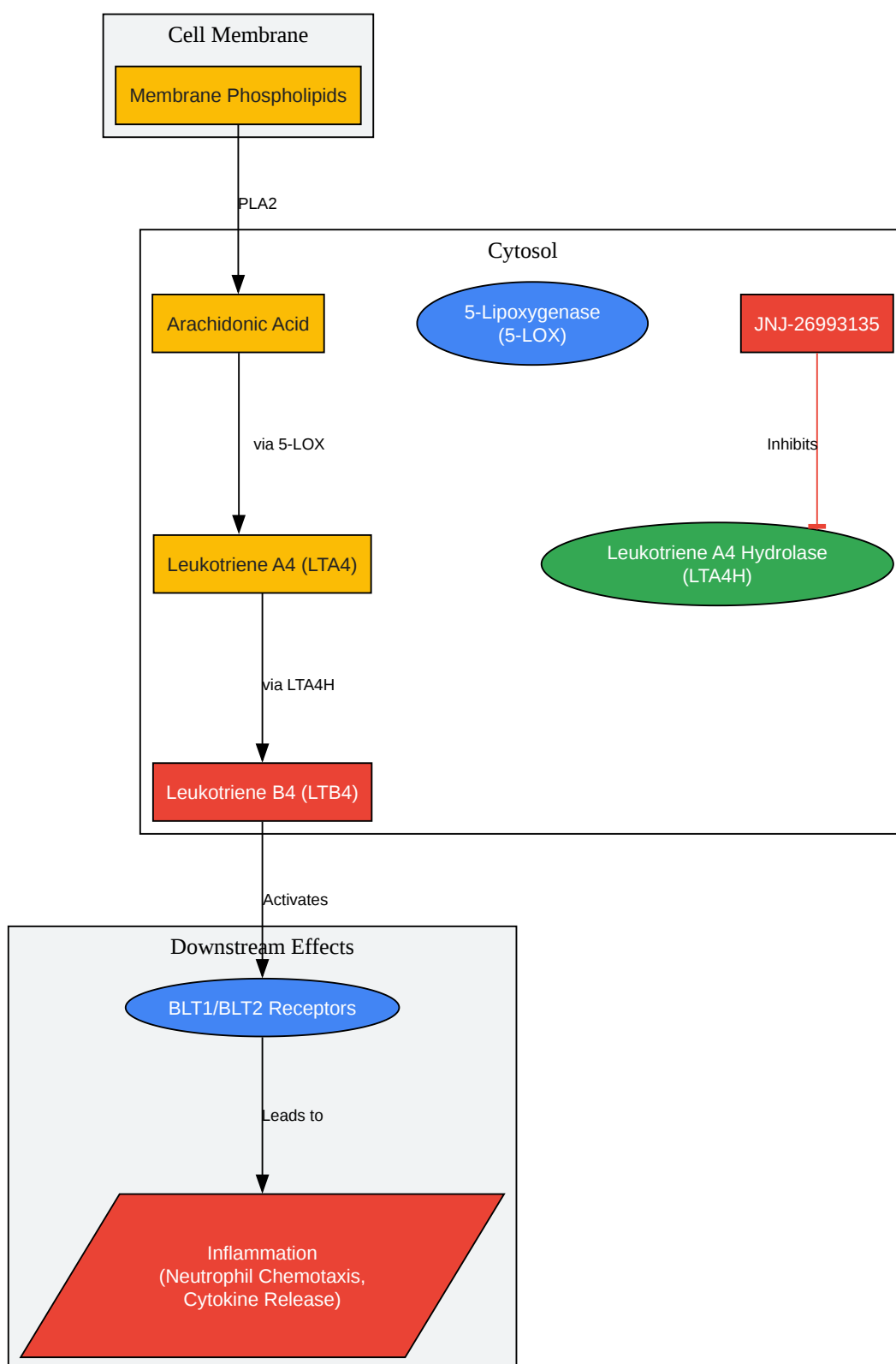
These application notes provide a comprehensive guide for utilizing **JNJ-26993135**, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor, in a dextran sulfate sodium (DSS)-induced murine model of colitis. The protocols outlined below are based on established methodologies for inducing colitis in mice and published data on the use of LTA4H inhibitors in rodent models of inflammatory bowel disease.

Mechanism of Action

JNJ-26993135 is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme with a critical role in the inflammatory cascade. LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent lipid mediator that promotes inflammation by attracting and activating leukocytes, particularly neutrophils. By inhibiting LTA4H, **JNJ-26993135** effectively reduces the production of LTB4, thereby mitigating the inflammatory response. This targeted approach makes it a compound of significant interest for treating inflammatory conditions such as colitis.

Signaling Pathway of LTA4H Inhibition

The following diagram illustrates the mechanism of action of **JNJ-26993135** in the context of the arachidonic acid cascade and subsequent inflammatory signaling.



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Figure 1: Mechanism of JNJ-26993135 Action

Experimental Protocol: DSS-Induced Colitis in Mice

This protocol details the induction of acute colitis using DSS and the subsequent treatment with **JNJ-26993135**.

Materials

- Animals: 8-10 week old male C57BL/6 mice.
- Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.
- **JNJ-26993135**: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Vehicle Control: e.g., 0.5% carboxymethylcellulose.
- Standard Laboratory Equipment: Cages, water bottles, gavage needles, scales, etc.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.



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Figure 2: Experimental Workflow Diagram

Procedure

- Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
- Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

- Group 1: Control: Receive regular drinking water and vehicle.
- Group 2: DSS + Vehicle: Receive DSS in drinking water and vehicle.
- Group 3: DSS + **JNJ-26993135** (Low Dose): Receive DSS and a low dose of **JNJ-26993135** (e.g., 5 mg/kg).
- Group 4: DSS + **JNJ-26993135** (Mid Dose): Receive DSS and a mid-dose of **JNJ-26993135** (e.g., 15 mg/kg).
- Group 5: DSS + **JNJ-26993135** (High Dose): Receive DSS and a high dose of **JNJ-26993135** (e.g., 30 mg/kg).
- Colitis Induction: Prepare a 2.5-3% (w/v) solution of DSS in autoclaved drinking water. Provide this solution ad libitum to the DSS-treated groups for 7 days.
- Drug Administration: Administer **JNJ-26993135** or vehicle via oral gavage twice daily, starting on day 0 and continuing for 7 days.
- Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
- Endpoint Analysis (Day 7):
 - Euthanize mice by an approved method.
 - Measure the length of the colon from the cecum to the anus.
 - Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and measurement of LTB4 and pro-inflammatory cytokine levels (e.g., TNF- α , IL-6).

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from a study using an LTA4H inhibitor in a DSS-induced colitis model.

Table 1: Disease Activity Index (DAI) and Macroscopic Parameters

Treatment Group	Disease Activity Index (DAI) Score	Colon Length (cm)
Control	0.0 ± 0.0	8.5 ± 0.3
DSS + Vehicle	8.2 ± 0.5	5.2 ± 0.4
DSS + JNJ-26993135 (5 mg/kg)	6.5 ± 0.6	6.1 ± 0.3
DSS + JNJ-26993135 (15 mg/kg)	4.8 ± 0.4	6.9 ± 0.2
DSS + JNJ-26993135 (30 mg/kg)	3.1 ± 0.3	7.8 ± 0.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to DSS + Vehicle group.

Table 2: Colonic Inflammatory Markers

Treatment Group	Myeloperoxidase (MPO) Activity (U/g tissue)	Leukotriene B4 (LTB4) (pg/mg tissue)	TNF-α (pg/mg tissue)	IL-6 (pg/mg tissue)
Control	1.2 ± 0.3	50 ± 10	15 ± 5	20 ± 6
DSS + Vehicle	15.6 ± 2.1	450 ± 50	120 ± 15	150 ± 20
DSS + JNJ-26993135 (5 mg/kg)	11.8 ± 1.5	320 ± 40	95 ± 12	110 ± 15
DSS + JNJ-26993135 (15 mg/kg)	7.5 ± 1.1	180 ± 30	60 ± 10	75 ± 10
DSS + JNJ-26993135 (30 mg/kg)	3.9 ± 0.8	80 ± 15	30 ± 8	40 ± 8

*Data are presented as mean \pm SEM. * $p < 0.05$, ** $p < 0.01$, *** $p < 0.001$ compared to DSS + Vehicle group.

Conclusion

JNJ-26993135, as a selective LTA4H inhibitor, demonstrates significant potential in ameliorating DSS-induced colitis in murine models. The protocols and expected data presented here provide a robust framework for researchers to investigate the therapeutic efficacy of this compound. Careful adherence to the experimental design and endpoint analysis will ensure the generation of reliable and reproducible data.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com